molecular formula C7H10ClNOS B023347 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride CAS No. 115473-15-9

5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride

Cat. No.: B023347
CAS No.: 115473-15-9
M. Wt: 191.68 g/mol
InChI Key: PUQKTVAKLPDUAW-UHFFFAOYSA-N
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Scientific Research Applications

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride has significant applications in scientific research:

Mechanism of Action

Target of Action

It’s known to be used as an intermediate in the synthesis of anti-thrombotic drugs .

Action Environment

The action environment of this compound is likely to be within the chemical reactions occurring during the synthesis of the final drug. Environmental factors such as temperature, pH, and the presence of other reactants could influence its reactivity and the efficacy of the synthesis process .

Future Directions

The future directions for research involving 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride could include further exploration of its potential biological activities and its use in the synthesis of new pharmaceutical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloronicotinic acid with thiourea, followed by cyclization and reduction steps . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the thieno[3,2-c]pyridine ring system.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The process is carefully monitored to maintain the desired reaction conditions and to ensure the safety and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, which can be further utilized in pharmaceutical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride is unique due to its specific structural features that allow for the formation of potent antithrombotic agents. Its ability to undergo various chemical transformations makes it a versatile intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS.ClH/c9-7-3-5-4-8-2-1-6(5)10-7;/h3,6,8H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQKTVAKLPDUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=O)SC21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634063
Record name 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115473-15-9
Record name 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115473-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-c]pyridin-2(4H)-one, 5,6,7,7a-tetrahydro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.847
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
Reactant of Route 2
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
Reactant of Route 3
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
Reactant of Route 4
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
Reactant of Route 5
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
Reactant of Route 6
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
Customer
Q & A

Q1: What is the role of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride in the synthesis of prasugrel hydrochloride?

A1: 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride serves as a crucial starting material in the synthesis of prasugrel hydrochloride. [, ] It reacts with cyclopropyl-2-bromo-2-(2-fluorophenyl)ethyl ketone in the presence of a base to form an intermediate compound. This intermediate is further treated with acetic anhydride to ultimately yield prasugrel base, which is then converted to prasugrel hydrochloride. []

Q2: How does the "one-pot-porridge" method described in the research improve the synthesis of prasugrel?

A2: The "one-pot-porridge" method streamlines the synthesis of prasugrel by eliminating the need for hydroxyl protection and intermediate treatments. [] This approach simplifies the process, reduces the use of toxic solvents like DMF and toluene, and ultimately leads to a more efficient and cost-effective production of prasugrel with comparable or improved yield and purity. []

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